molecular formula C7H13N B13180146 2-Cyclobutylcyclopropan-1-amine

2-Cyclobutylcyclopropan-1-amine

Cat. No.: B13180146
M. Wt: 111.18 g/mol
InChI Key: VTQMMGJTTDHSFV-UHFFFAOYSA-N
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Description

2-Cyclobutylcyclopropan-1-amine is an organic compound that features a cyclobutyl group attached to a cyclopropane ring, with an amine group (-NH2) attached to the cyclopropane

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclobutylcyclopropan-1-amine typically involves the formation of the cyclopropane ring followed by the introduction of the cyclobutyl group and the amine group. One common method is the cyclopropanation of an appropriate alkene using a carbenoid reagent, such as a diazo compound, in the presence of a metal catalyst like rhodium or copper. The cyclobutyl group can be introduced through a substitution reaction, and the amine group can be added via reductive amination of a corresponding ketone or aldehyde.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and catalysts would be influenced by cost, availability, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2-Cyclobutylcyclopropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The cyclopropane ring can undergo nucleophilic substitution reactions, especially under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like halides (Cl-, Br-) or alkoxides (RO-) can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted cyclopropane derivatives.

Scientific Research Applications

2-Cyclobutylcyclopropan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor to pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Cyclobutylcyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring provides conformational rigidity, which can enhance binding affinity and specificity. The amine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylamine: Similar structure but lacks the cyclobutyl group.

    Cyclobutylamine: Similar structure but lacks the cyclopropane ring.

    Cyclopropylcyclobutane: Similar structure but lacks the amine group.

Uniqueness

2-Cyclobutylcyclopropan-1-amine is unique due to the presence of both the cyclopropane and cyclobutyl groups, which confer distinct chemical and physical properties

Properties

Molecular Formula

C7H13N

Molecular Weight

111.18 g/mol

IUPAC Name

2-cyclobutylcyclopropan-1-amine

InChI

InChI=1S/C7H13N/c8-7-4-6(7)5-2-1-3-5/h5-7H,1-4,8H2

InChI Key

VTQMMGJTTDHSFV-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2CC2N

Origin of Product

United States

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